molecular formula C20H16F3NO2S2 B2493358 N-(4-methoxyphenyl)-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)thiophene-2-carboxamide CAS No. 250714-49-9

N-(4-methoxyphenyl)-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)thiophene-2-carboxamide

Cat. No.: B2493358
CAS No.: 250714-49-9
M. Wt: 423.47
InChI Key: AIHKWIXQHKFLRS-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a methoxyphenyl group, a trifluoromethylphenyl group, and a thiophene ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)thiophene-2-carboxamide typically involves multiple steps, including the formation of the thiophene ring, introduction of the methoxyphenyl and trifluoromethylphenyl groups, and the final carboxamide formation. Common synthetic routes may include:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The methoxyphenyl and trifluoromethylphenyl groups can be introduced through electrophilic aromatic substitution reactions.

    Carboxamide Formation: The final step involves the reaction of the intermediate compound with an amine to form the carboxamide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carboxamide group may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets and its potential as a bioactive compound.

    Medicine: Investigating its pharmacological properties and potential therapeutic uses.

    Industry: Exploring its use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-3-(phenylmethyl)sulfanyl)thiophene-2-carboxamide: Lacks the trifluoromethyl group.

    N-(4-methoxyphenyl)-3-({[3-chlorophenyl]methyl}sulfanyl)thiophene-2-carboxamide: Contains a chlorophenyl group instead of a trifluoromethyl group.

Properties

IUPAC Name

N-(4-methoxyphenyl)-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3NO2S2/c1-26-16-7-5-15(6-8-16)24-19(25)18-17(9-10-27-18)28-12-13-3-2-4-14(11-13)20(21,22)23/h2-11H,12H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHKWIXQHKFLRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)SCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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